molecular formula C14H18N2O2 B3022394 methyl 6-(diethylamino)-1H-indole-2-carboxylate CAS No. 887359-98-0

methyl 6-(diethylamino)-1H-indole-2-carboxylate

Cat. No. B3022394
M. Wt: 246.3 g/mol
InChI Key: IUCAOEZGGZORQQ-UHFFFAOYSA-N
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Description

“Methyl 6-(diethylamino)-1H-indole-2-carboxylate” is a complex organic compound. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The “6-(diethylamino)” indicates the presence of a diethylamino group attached to the 6th carbon of the indole ring. The “methyl … carboxylate” part suggests the presence of a carboxylate ester functional group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the indole ring system, with the diethylamino group likely providing some basicity and the ester group contributing to its reactivity. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The diethylamino group could participate in acid-base reactions, and the ester group could undergo hydrolysis, among other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry, depending on its specific characteristics .

properties

IUPAC Name

methyl 6-(diethylamino)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-4-16(5-2)11-7-6-10-8-13(14(17)18-3)15-12(10)9-11/h6-9,15H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCAOEZGGZORQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-(diethylamino)-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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